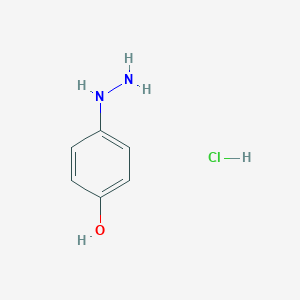

4-肼基苯酚盐酸盐

描述

4-Hydrazinylphenol hydrochloride is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss 4-Hydrazinylphenol hydrochloride, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand 4-Hydrazinylphenol hydrochloride.

Synthesis Analysis

The synthesis of related hydrazine derivatives is well-documented. For instance, the synthesis of a novel hydrazone derivative is described, which involves characterizing the compound by spectroscopic methods and X-ray diffraction . Another study reports the synthesis of ethyl 4-hydrazinobenzoate hydrochloride, which is characterized by FT-IR, NMR, and X-ray diffraction . Additionally, a simple synthesis method for hydrazinylidene derivatives is presented, which involves a 1:1:1 addition reaction under mild conditions . The synthesis of 4-(4-hydrazinylphenoxy)phthalonitrile is also reported, which includes nucleophilic aromatic displacement and subsequent reactions to introduce N-heterocycles . These methods could potentially be adapted for the synthesis of 4-Hydrazinylphenol hydrochloride.

Molecular Structure Analysis

The molecular and crystal structure of related compounds has been analyzed using experimental methods and theoretical calculations. For example, a hydrazone derivative's molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) and compared with X-ray diffraction data . Ethyl 4-hydrazinobenzoate hydrochloride's crystal structure was determined, revealing how component ions are linked by hydrogen bonds to form complex sheets . These studies provide a framework for understanding the molecular structure of 4-Hydrazinylphenol hydrochloride.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 4-Hydrazinylphenol hydrochloride. However, they do mention the degradation of related compounds and the identification of degradation products using techniques like GC-MS . The synthesis papers also imply that hydrazine derivatives can undergo various chemical reactions, such as nucleophilic aromatic displacement and reactions with dicarbonyl compounds to form N-heterocycles . These insights can help predict the reactivity and potential chemical transformations of 4-Hydrazinylphenol hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic and crystallographic techniques. The IR spectrum analysis, supported by DFT calculations, provides insights into hydrogen bonding . The crystallographic study of ethyl 4-hydrazinobenzoate hydrochloride highlights the importance of intermolecular hydrogen bonds in determining the compound's physical properties . These studies suggest that 4-Hydrazinylphenol hydrochloride may also exhibit specific physical and chemical properties influenced by its molecular structure and intermolecular interactions.

科学研究应用

药物合成

4-肼基苯酚盐酸盐: 用于合成活性药物成分 (API)。 它在连续流动化学中的作用已被强调,因为它在药物化合物制造中的效率,包括合成、在线分析、纯化和最终配方 . 该化合物的反应性和稳定性使其成为开发新型药物的极佳候选者。

有机合成

在有机合成中,4-肼基苯酚盐酸盐 是一种用途广泛的构建块。 它参与了各种有机化合物的合成,包括对医药化学至关重要的哌啶衍生物 . 它的特性促进了各种反应,例如环化和胺化,这对于创建复杂的有机分子至关重要。

化学研究

该化合物在化学研究中被广泛使用,因为它在药物和有机合成中的多种应用. 它是一个宝贵的参考标准,用于实验室的测试和质量控制,确保实验结果的准确性和可靠性 .

分析化学

4-肼基苯酚盐酸盐: 在分析化学中起着重要作用,特别是在核磁共振、高效液相色谱、液相色谱-质谱联用和超高效液相色谱等光谱方法中 . 这些技术依赖于该化合物一致且可预测的行为来准确分析和量化其他物质。

安全和危害

未来方向

作用机制

Target of Action

4-Hydrazinylphenol hydrochloride is a synthetic analog of 8-hydroxyquinoline . It is primarily used in industrial processes as a base catalyst . It has been shown to catalyze oxidations and aminations of carbonyls, including the synthesis of esters and amides .

Mode of Action

The compound interacts with its targets (carbonyls) to catalyze oxidations and aminations . This results in the synthesis of esters and amides

Result of Action

The primary result of the action of 4-Hydrazinylphenol hydrochloride is the synthesis of esters and amides through the catalysis of oxidations and aminations of carbonyls

生化分析

Biochemical Properties

It is known that hydrazine derivatives can participate in various biochemical reactions . They can act as catalysts in the oxidation and amination of carbonyls, including the synthesis of esters and amides . The specific enzymes, proteins, and other biomolecules that 4-Hydrazinylphenol hydrochloride interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of 4-Hydrazinylphenol hydrochloride is not well-defined. It is known that hydrazine derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

属性

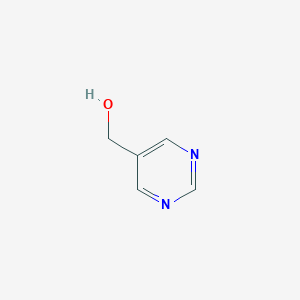

IUPAC Name |

4-hydrazinylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-8-5-1-3-6(9)4-2-5;/h1-4,8-9H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYDSLWPONVSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

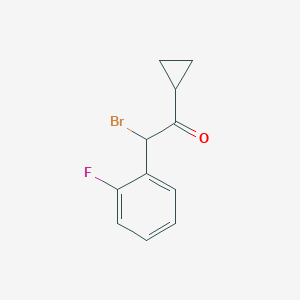

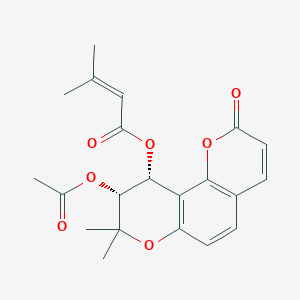

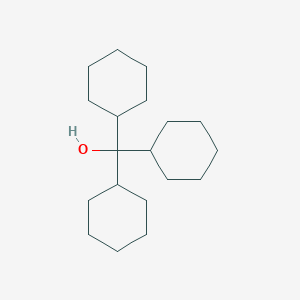

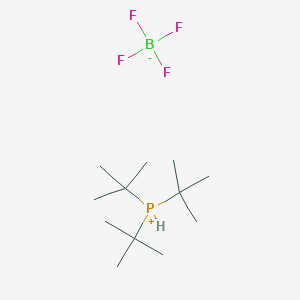

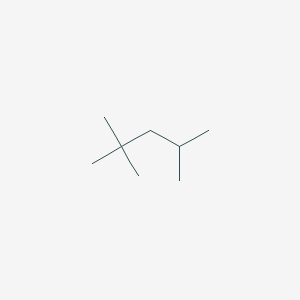

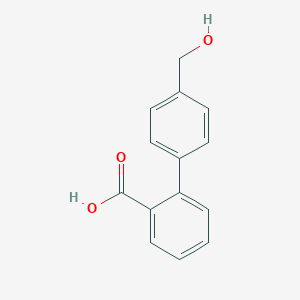

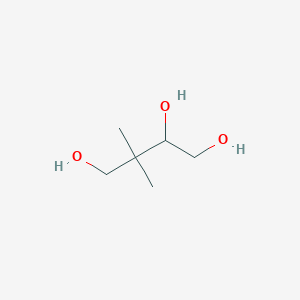

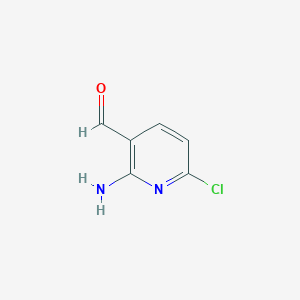

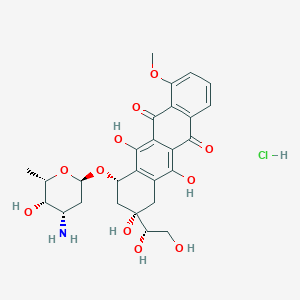

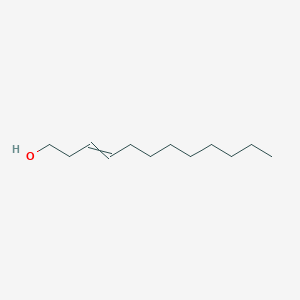

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

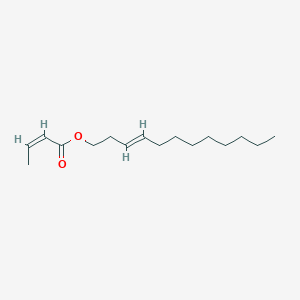

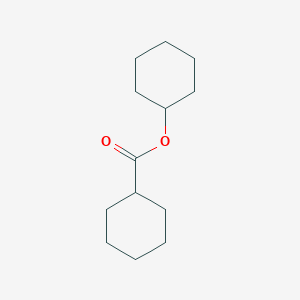

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)